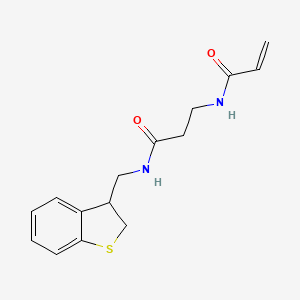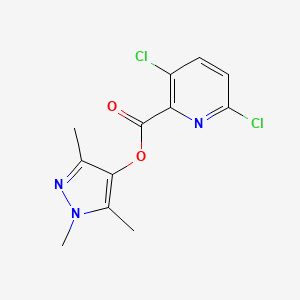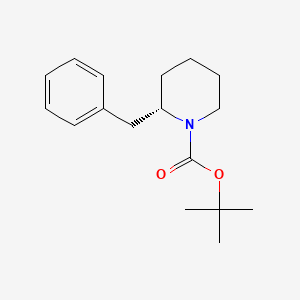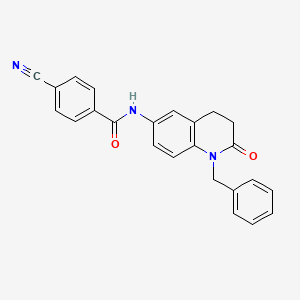
N-(2,3-Dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-Dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide, commonly known as DBT-10, is a compound that has been studied for its potential use in the treatment of neurological disorders. DBT-10 is a synthetic compound that was first synthesized in the early 2000s, and since then, it has been the subject of numerous studies.
Wirkmechanismus
The exact mechanism of action of DBT-10 is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems, including the cholinergic, dopaminergic, and glutamatergic systems. DBT-10 has been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in learning and memory, and to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine.
Biochemical and Physiological Effects:
DBT-10 has been shown to have several biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of gene expression, and the enhancement of synaptic plasticity. In animal studies, DBT-10 has been shown to improve cognitive function and memory, and to reduce the symptoms of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DBT-10 is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. This makes it a useful tool for studying the effects of the compound on various biological systems. However, one of the limitations of DBT-10 is that its effects on humans are not fully understood, and more research is needed to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on DBT-10. One area of research is the development of more potent and selective analogs of DBT-10, which could have improved therapeutic potential. Another area of research is the investigation of the effects of DBT-10 on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to determine the long-term safety and efficacy of DBT-10 in humans.
Synthesemethoden
The synthesis of DBT-10 involves several steps, including the condensation of 2-amino-3-benzothiophene with 3-bromopropionyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acylation of the amine group with acrylic acid chloride.
Wissenschaftliche Forschungsanwendungen
DBT-10 has been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In vitro studies have shown that DBT-10 has neuroprotective properties and can inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-2-14(18)16-8-7-15(19)17-9-11-10-20-13-6-4-3-5-12(11)13/h2-6,11H,1,7-10H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVIMXYGCJEWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NCC1CSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-Dihydro-1-benzothiophen-3-ylmethyl)-3-(prop-2-enoylamino)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911151.png)
![1-[2-Chloro-5-(oxiran-2-ylmethoxy)phenyl]-4-methylpiperazine](/img/structure/B2911152.png)


![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2911157.png)
![NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside](/img/structure/B2911158.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclohexylpropanamide](/img/structure/B2911159.png)





![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B2911172.png)